Chloro-[chloromercurio(cyclohexylidene)methyl]mercury
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Overview
Description
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury is an organomercury compound characterized by the presence of mercury atoms bonded to a cyclohexylidene group and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-[chloromercurio(cyclohexylidene)methyl]mercury typically involves the reaction of cyclohexylidene compounds with mercuric chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state mercury species.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury or mercury(I) compounds.
Scientific Research Applications
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialized materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which Chloro-[chloromercurio(cyclohexylidene)methyl]mercury exerts its effects involves the interaction of the mercury atoms with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, affecting cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methylmercury chloride: Another organomercury compound with similar toxicological properties.
Phenylmercury acetate: Used in similar applications but with different reactivity and toxicity profiles.
Dimethylmercury: Highly toxic and used primarily in research settings.
Uniqueness
Chloro-[chloromercurio(cyclohexylidene)methyl]mercury is unique due to its specific structure, which imparts distinct chemical reactivity and biological interactions. The presence of the cyclohexylidene group and the arrangement of mercury and chlorine atoms contribute to its unique properties compared to other organomercury compounds.
Properties
CAS No. |
67091-33-2 |
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Molecular Formula |
C7H10Cl2Hg2 |
Molecular Weight |
566.24 g/mol |
IUPAC Name |
chloro-[chloromercurio(cyclohexylidene)methyl]mercury |
InChI |
InChI=1S/C7H10.2ClH.2Hg/c1-7-5-3-2-4-6-7;;;;/h2-6H2;2*1H;;/q;;;2*+1/p-2 |
InChI Key |
LVTLMQCQWZIIIZ-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(=C([Hg]Cl)[Hg]Cl)CC1 |
Origin of Product |
United States |
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